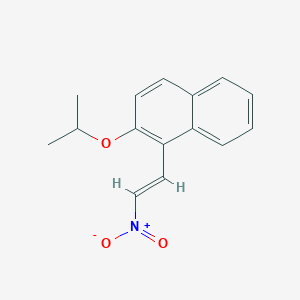
N-(2-ethyl-3-methyl-4-quinolinyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethyl-3-methyl-4-quinolinyl)butanamide (EMQB) is a synthetic compound that belongs to the class of quinoline derivatives. It is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed on immune cells. EMQB has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases.
Wirkmechanismus
N-(2-ethyl-3-methyl-4-quinolinyl)butanamide exerts its effects by selectively binding to and activating CB2 receptors on immune cells. This leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. Additionally, N-(2-ethyl-3-methyl-4-quinolinyl)butanamide has been shown to induce apoptosis in cancer cells through CB2 receptor activation.
Biochemical and Physiological Effects
N-(2-ethyl-3-methyl-4-quinolinyl)butanamide has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the promotion of anti-inflammatory cytokine production, and the induction of apoptosis in cancer cells. It has also been shown to have analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethyl-3-methyl-4-quinolinyl)butanamide has several advantages for lab experiments, including its high potency and selectivity for CB2 receptors, its well-characterized pharmacokinetics, and its ability to cross the blood-brain barrier. However, it also has limitations, including its potential for off-target effects and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-ethyl-3-methyl-4-quinolinyl)butanamide. One area of interest is the development of more potent and selective CB2 agonists based on the structure of N-(2-ethyl-3-methyl-4-quinolinyl)butanamide. Another area of interest is the investigation of N-(2-ethyl-3-methyl-4-quinolinyl)butanamide's potential use in combination with other drugs for the treatment of inflammatory and autoimmune diseases and cancer. Additionally, further studies are needed to better understand the mechanisms underlying N-(2-ethyl-3-methyl-4-quinolinyl)butanamide's effects and its potential for off-target effects.
Synthesemethoden
N-(2-ethyl-3-methyl-4-quinolinyl)butanamide can be synthesized using a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 2-ethyl-3-methyl-4-quinolinecarboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with butylamine in the presence of a base to yield N-(2-ethyl-3-methyl-4-quinolinyl)butanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-ethyl-3-methyl-4-quinolinyl)butanamide has been studied extensively for its potential therapeutic applications in various inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It has also been investigated for its potential use as an analgesic and anti-cancer agent.
Eigenschaften
IUPAC Name |
N-(2-ethyl-3-methylquinolin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-4-8-15(19)18-16-11(3)13(5-2)17-14-10-7-6-9-12(14)16/h6-7,9-10H,4-5,8H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIAHLRDVNSAKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=NC2=CC=CC=C21)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5835337.png)
![4-methyl-3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5835344.png)




![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5835377.png)
![3-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5835389.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5835403.png)

![N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide](/img/structure/B5835419.png)
![N-[(2-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5835433.png)
